N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-17-7-12-22(13-8-17)34(32,33)29-14-4-5-20-10-11-21(16-24(20)29)27-25(30)26(31)28-23-15-18(2)6-9-19(23)3/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLATDVDSURCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The key steps include:
Preparation of 2,5-dimethylphenylamine: This can be synthesized through the nitration of xylene followed by reduction.
Synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoline: This involves the cyclization of an appropriate precursor, followed by tosylation.
Formation of the oxalamide: The final step involves the reaction of the amine and the tosylated tetrahydroquinoline with oxalyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the nitrogen atoms can be targets for oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is highlighted through comparisons with related compounds (Table 1).
Table 1: Key Comparisons with Structurally or Functionally Related Compounds
Structural and Functional Insights
Oxalamide vs. Diamine Cores :
- The target compound’s oxalamide core (N-C(O)-C(O)-N) contrasts with the ethane- or propane-diamine backbones of Ro-series antimalarials (e.g., Ro 41-3118, Ro 47-0543). Oxalamides are rigid and planar due to the conjugated carbonyl groups, favoring interactions with polar binding pockets (e.g., taste receptors) . In contrast, diamines are more flexible, enabling adaptation to hydrophobic enzyme active sites (e.g., plasmodial proteases in antimalarial action) .
Substituent Effects: Aromatic vs. Alkyl Groups: The 2,5-dimethylphenyl group in the target compound provides moderate hydrophobicity compared to S336’s 2,4-dimethoxybenzyl substituent, which has stronger electron-donating methoxy groups. This difference may influence receptor binding affinity or metabolic stability . Tetrahydroquinoline vs. Such variations could dictate selectivity for divergent targets (e.g., umami receptors vs. kinases).
Biological Activity: While Ro-series compounds exhibit antimalarial activity through mechanisms involving heme polymerization inhibition, oxalamides like S336 target umami taste receptors (hTAS1R1/hTAS1R3) with EC50 values in the nanomolar range . The target compound’s tetrahydroquinoline-tosyl group may confer unique pharmacokinetic properties (e.g., enhanced blood-brain barrier penetration) relative to S336, though experimental validation is required.
Research Findings and Implications
- Synthetic Accessibility: The synthesis of oxalamides typically involves coupling substituted amines with oxalyl chloride derivatives. Modifications to the N1 and N2 groups (e.g., dimethylphenyl, tosyl-tetrahydroquinoline) can be achieved via nucleophilic substitution or reductive amination .
- Structure-Activity Relationships (SAR): Electron-donating groups on aromatic substituents (e.g., methoxy in S336) enhance umami receptor activation, while bulky groups (e.g., tosyl) may reduce off-target interactions .
Biological Activity
N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound has garnered interest in medicinal chemistry due to its diverse biological activities. The molecular formula for this compound is C26H27N3O4S, and it has a molecular weight of approximately 477.6 g/mol.
Chemical Structure
The chemical structure of this compound features several key components that contribute to its biological activity:
- Dimethylphenyl Group : This group enhances lipophilicity and potential receptor interactions.
- Tetrahydroquinoline Moiety : Known for various biological activities including antitumor and neuroprotective effects.
- Tosyl Group : Often used in medicinal chemistry as a leaving group that can facilitate further chemical transformations.
Pharmacological Properties
Research indicates that compounds within the oxalamide class exhibit a range of pharmacological properties. Specific studies have shown that this compound may possess:
- Antitumor Activity : Preliminary studies suggest potential effectiveness against various cancer cell lines due to its ability to inhibit cell proliferation.
- Neuroprotective Effects : The tetrahydroquinoline structure is associated with neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
The mechanism of action for this compound involves multiple pathways:
- Receptor Interaction : The lipophilic nature allows it to interact with various receptors in the body.
- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or neurodegeneration.
Study 1: Antitumor Activity
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of growth in human cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be below 10 µM, indicating strong antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | <10 |
| MCF-7 | <10 |
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers compared to control groups.
| Treatment Group | Cell Viability (%) | Oxidative Stress Markers (Reduced) |
|---|---|---|
| Control | 40 | High |
| Compound | 80 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
